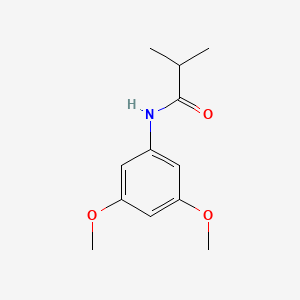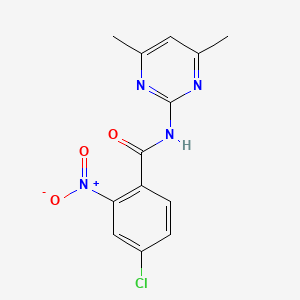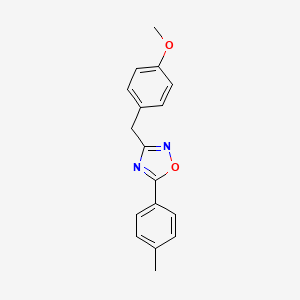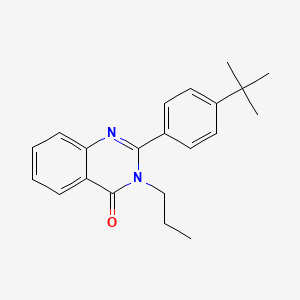
N-(3,5-dimethoxyphenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-2-methylpropanamide, also known as DOM or STP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in 1963 and has since been used in scientific research to study its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-methylpropanamide involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways and the modulation of neurotransmitter release. This results in altered mood, perception, and cognition. It also has effects on other receptors, including the dopamine D2 receptor and the alpha-1 adrenergic receptor.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-2-methylpropanamide has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also has effects on the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(3,5-dimethoxyphenyl)-2-methylpropanamide in scientific research has several advantages, including its potency and selectivity for the 5-HT2A receptor. However, it also has limitations, including its potential for abuse and its effects on other receptors, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-dimethoxyphenyl)-2-methylpropanamide, including the development of more selective agonists for the 5-HT2A receptor, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of psychiatric disorders.
Conclusion:
In conclusion, N-(3,5-dimethoxyphenyl)-2-methylpropanamide, or N-(3,5-dimethoxyphenyl)-2-methylpropanamide, is a synthetic compound that has been used in scientific research to study its mechanism of action and physiological effects. While it has several advantages for research, including its potency and selectivity, it also has limitations, including its potential for abuse. Future research directions include the development of more selective agonists and the investigation of its therapeutic potential.
Synthesemethoden
The synthesis of N-(3,5-dimethoxyphenyl)-2-methylpropanamide involves several steps, including the conversion of 3,5-dimethoxybenzaldehyde to 3,5-dimethoxyphenyl-2-nitropropene, followed by reduction with sodium borohydride to yield 3,5-dimethoxyphenyl-2-nitropropane. This compound is then reacted with methylamine to form N-(3,5-dimethoxyphenyl)-2-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethoxyphenyl)-2-methylpropanamide has been used in scientific research to study its effects on the central nervous system. Studies have shown that it acts as a potent agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It has also been shown to have affinity for other receptors, including the dopamine D2 receptor and the alpha-1 adrenergic receptor.
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)12(14)13-9-5-10(15-3)7-11(6-9)16-4/h5-8H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIISMMJDFUKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788584 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5779813.png)

![(4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid](/img/structure/B5779824.png)

![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2,1,3-benzoxadiazole](/img/structure/B5779848.png)



![N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5779871.png)
![4-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5779873.png)
![N-(2-{[2-(2-nitrophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5779874.png)


